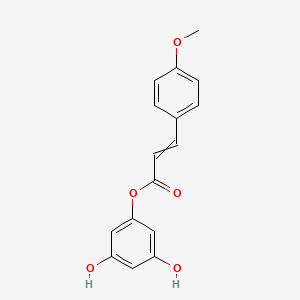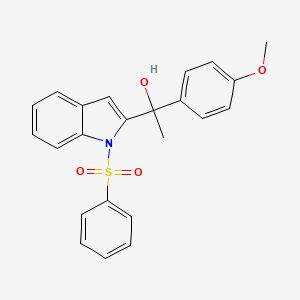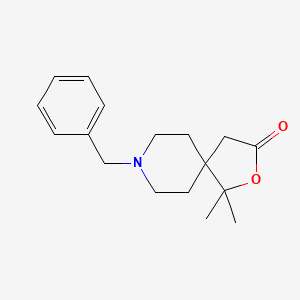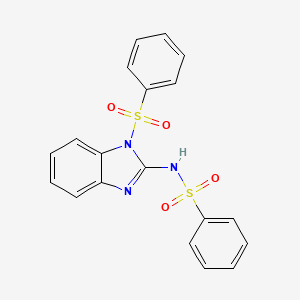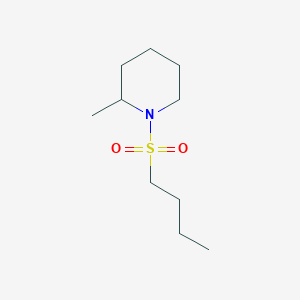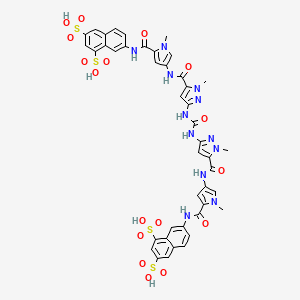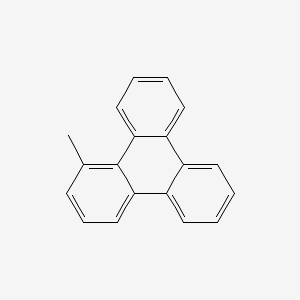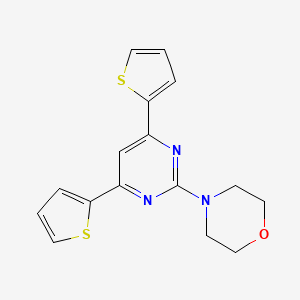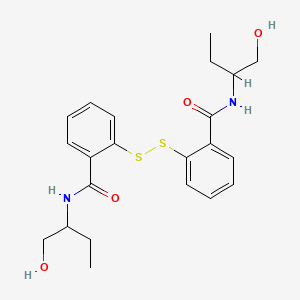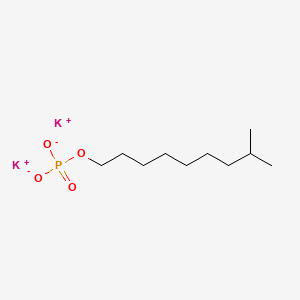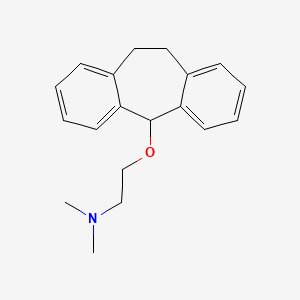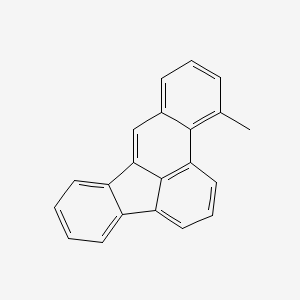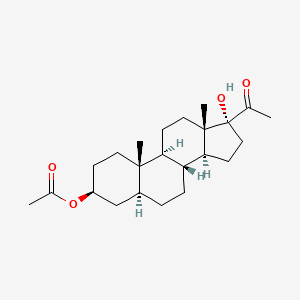
Allopregnane-3beta,17alpha-diol-20-one 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allopregnane-3beta,17alpha-diol-20-one 3-acetate is a synthetic derivative of allopregnanolone, a neurosteroid that plays a crucial role in modulating the activity of the central nervous system. This compound is known for its potential therapeutic applications, particularly in the fields of neurology and endocrinology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allopregnane-3beta,17alpha-diol-20-one 3-acetate can be synthesized from allopregnan-3beta-ol-20-one 3-acetate through a series of chemical reactions. The process involves the acetylation of allopregnan-3beta-ol-20-one using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 1-2 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Allopregnane-3beta,17alpha-diol-20-one 3-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Allopregnane-3beta,17alpha-diol-20-one 3-acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in modulating the activity of GABA receptors in the brain.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as anxiety, depression, and epilepsy.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Allopregnane-3beta,17alpha-diol-20-one 3-acetate exerts its effects by modulating the activity of GABA receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to a calming effect on the brain. The compound interacts with specific binding sites on the GABA receptor complex, resulting in increased chloride ion influx and hyperpolarization of neurons .
Comparison with Similar Compounds
Similar Compounds
Allopregnanolone: A naturally occurring neurosteroid with similar effects on
Properties
CAS No. |
5456-44-0 |
|---|---|
Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H36O4/c1-14(24)23(26)12-9-20-18-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(18)8-11-22(20,23)4/h16-20,26H,5-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
TVQDBRRFOFGWDS-LQHFQCQCSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


